molecular formula C22H24N4O3 B2627586 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide CAS No. 894001-81-1

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2627586
CAS No.: 894001-81-1
M. Wt: 392.459
InChI Key: ZVCCHYWIZJXOKX-UHFFFAOYSA-N
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Description

This compound features an indole core substituted at the 1-position with a diethylamino-oxoethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a pyridin-3-ylmethyl group. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for drug discovery, particularly in targeting proteins or enzymes influenced by heterocyclic systems.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-3-25(4-2)20(27)15-26-14-18(17-9-5-6-10-19(17)26)21(28)22(29)24-13-16-8-7-11-23-12-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCCHYWIZJXOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents is also crucial to minimize environmental impact and ensure safety .

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Substituent Position and Electronic Effects
  • 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide (): Differs by replacing the pyridin-3-ylmethyl group with a 4-fluorophenyl.
  • 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide (D-24851) ():
    Substitutes the 1-position with a 4-chlorobenzyl group and the acetamide with pyridin-4-yl. The chlorine atom enhances lipophilicity, while the pyridin-4-yl vs. pyridin-3-ylmethyl alters steric and electronic interactions in target binding.

  • IJUSOW (2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide) ():
    Features ethyl and methoxy groups on the indole, increasing hydrophobicity. The 4-methoxyphenyl acetamide may enhance membrane permeability compared to pyridine-linked analogs.

Core Modifications

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Solubility Profile
Target Compound ~425.5* Diethylamino-oxoethyl, pyridin-3-ylmethyl Not reported Moderate polarity (pyridine enhances aqueous solubility)
D-24851 () 423.9 4-Chlorobenzyl, pyridin-4-yl Not reported High lipophilicity (Cl, benzyl)
4-Fluorophenyl analog () ~408.4 Diethylamino-oxoethyl, 4-fluorophenyl Not reported Lower solubility than pyridine analogs
IJUSOW () 348.4 Ethyl, 5-methoxy, 4-methoxyphenyl Not reported High lipophilicity (methoxy, ethyl)

*Calculated based on molecular formula.

Spectral Characterization

  • NMR: The target compound’s ¹H-NMR would show distinct signals for the diethylamino group (~δ 1.2 ppm, triplet; δ 3.4 ppm, quartet) and pyridin-3-ylmethyl protons (~δ 4.8 ppm, singlet).
  • MS : High-resolution mass spectrometry would confirm the molecular ion at m/z 425.5 (calculated).

Biological Activity

The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is a complex organic molecule featuring an indole structure, which is significant in medicinal chemistry for its diverse biological activities. This compound has garnered attention due to its potential applications in treating various diseases, particularly in oncology.

Structural Characteristics

This compound includes:

  • Indole Ring : A bicyclic structure that plays a crucial role in biological activity.
  • Diethylamino Group : Enhances solubility and bioavailability.
  • Pyridine Moiety : Potentially increases binding affinity to biological targets.
  • Oxoacetamide Functionalities : May interact with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Kinases : Inhibition of key kinases involved in cancer signaling pathways.
  • Enzymes : Modulation of enzyme activity associated with cell proliferation and survival.

Anticancer Properties

Research indicates that compounds similar to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can effectively inhibit tumor growth in various cancer cell lines, including leukemia and solid tumors.

Case Study: Analogues of KX2-391

A relevant study on KX2-391 analogues demonstrated that certain modifications led to increased cytotoxicity against leukemia cell lines. The compound 4e , a derivative, exhibited IC50 values ranging from 0.96 µM to 4.23 µM against several leukemia cell lines, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
4eNB40.96
4eHL601.62
4eMV4-111.90
4eK5624.23

Pharmacological Profile

The unique combination of functional groups in this compound suggests a distinct pharmacological profile compared to other similar compounds. The diethylamino group may enhance solubility, while the pyridine moiety could improve target binding affinity.

Comparative Analysis with Similar Compounds

When compared to other indole derivatives such as indole-3-acetic acid and indomethacin, the compound demonstrates a broader range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Synthesis and Characterization

The synthesis of this compound involves multiple steps starting from the preparation of the indole core. Various synthetic routes have been explored to optimize yield and purity, which are critical for subsequent biological testing .

Toxicity and Safety Profile

Preliminary toxicity studies indicate that while the compound shows promising anticancer activity, further investigations are required to assess its safety profile comprehensively. The potential for cardiac toxicity associated with certain metabolites necessitates careful evaluation .

Q & A

Q. Table 1: Analog Compounds with Reported Bioactivity

Compound ClassTarget ActivityKey Structural FeatureReference
Pyridazine derivativesAnticancer (IC50 ~2 µM)6-Oxo-pyridazinyl moiety
Thienopyrimidine analogsAnti-inflammatorySulfanyl-acetamide linkage
Indole-piperidine hybridsKinase inhibitionDiethylamino-oxoethyl substitution

Data Contradictions in Structure-Activity Relationships (SAR)

Q: How to address conflicting reports on the role of the diethylamino group in bioactivity? A: Contradictions may stem from substituent positioning or assay variability. Mitigation strategies:

  • Isosteric replacements : Replace diethylamino with morpholine or piperidine groups to test electronic effects .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., NIH/NCATS guidelines) .

Computational Modeling for Reaction Optimization

Q: How can computational tools improve synthetic yields or predict side reactions? A: Leverage quantum chemistry and machine learning:

  • Reaction path search : Use GRRM or AFIR methods to identify low-energy pathways for key steps (e.g., indole alkylation) .
  • Solvent optimization : COSMO-RS simulations to select solvents (e.g., DMF vs. THF) that minimize byproducts .
  • ML-driven condition screening : Train models on existing reaction data (temperature, catalysts) to predict optimal conditions .

Interaction Studies with Biomolecules

Q: What methodologies are robust for studying interactions with DNA or proteins? A: Combine biophysical and computational techniques:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to immobilized DNA or recombinant proteins .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .
  • Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories (AMBER or GROMACS) .

Stability and Degradation Under Experimental Conditions

Q: How to prevent degradation during biological assays or storage? A: Stability depends on functional group sensitivity:

  • pH control : Store in neutral buffers (PBS, pH 7.4) to avoid hydrolysis of the acetamide group .
  • Light sensitivity : Use amber vials to protect the indole moiety from UV-induced oxidation .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose) and confirm stability via DSC .

Q. Guidelines for Researchers

  • Collaborative workflows : Integrate synthetic chemistry with computational and biological teams to accelerate discovery .

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